6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide, also known as CMPD-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key regulator of the unfolded protein response (UPR) pathway. The UPR pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Wirkmechanismus
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is a potent and selective inhibitor of PERK, which is a key regulator of the UPR pathway. The UPR pathway is activated in response to various cellular stresses, including the accumulation of misfolded proteins in the endoplasmic reticulum. PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and promotes the expression of genes involved in the UPR pathway. 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide inhibits PERK-mediated eIF2α phosphorylation, thereby preventing the activation of the UPR pathway.
Biochemical and Physiological Effects:
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to have potent anti-tumor activity in preclinical models of multiple myeloma, breast cancer, and lung cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been investigated for its potential use in treating metabolic diseases such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is a potent and selective inhibitor of PERK, which makes it a valuable tool for studying the UPR pathway and its role in disease pathogenesis. However, like all small molecule inhibitors, 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments and controls to ensure that the observed effects are due to PERK inhibition and not off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of PERK. Another area of interest is the investigation of the role of the UPR pathway in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the potential use of 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
Synthesemethoden
The synthesis of 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 6-methylpyridin-2-amine with 3-chloro-4-cyanopyridine to form 6-cyano-3-(6-methylpyridin-2-yl)pyridine. This intermediate is then reacted with N-methylsulfonamide to yield 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide. The synthesis of 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, breast cancer, and lung cancer. 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been investigated for its potential use in treating metabolic diseases such as obesity and diabetes.
Eigenschaften
IUPAC Name |
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-10-4-3-5-13(16-10)17(2)20(18,19)12-7-6-11(8-14)15-9-12/h3-7,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKLYXMWVSYDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.